2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride
Description
2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(2-methylpiperidin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVDFIXVIXSFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride typically involves the reaction of 2-methylpiperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride is a chemical compound with a piperidine ring and an acetic acid moiety, existing as a hydrochloride salt to increase its solubility and stability in solvents. Its molecular formula is , with a molar mass of approximately 175.67 g/mol. This compound is recognized for its potential use in pharmaceuticals and organic chemistry because of its interaction with biological systems and its reactivity.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Pharmaceutical Research The compound can be used in synthesizing new pharmaceuticals, because it can interact with molecular targets such as receptors and enzymes and may modulate their activity, which can lead to several biochemical and physiological effects. Compounds with similar structures have exhibited neuroactive properties, suggesting potential applications in treating neurological disorders or as precursors in drug development.
- Organic Synthesis It is a versatile reagent in organic synthesis, allowing for the creation of complex molecules with specific properties.
- Interaction Studies This compound is used to study its effects on biological systems, such as how it influences enzyme activity, receptor binding, and biochemical pathways. Understanding these interactions is important for assessing its therapeutic potential and safety profile.
Related Research
Other research has been done on similar compounds, which can provide insight into the potential applications of this compound:
- Adenosine Receptor Antagonists A study on novel 3-(2-substituted-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines evaluated their in vitro adenosine A1 and A2A receptor binding activities and in vitro metabolism by rat liver to search for orally active compounds . Several of these compounds were potent adenosine A1 receptor antagonists with high A1 selectivity .
- Pyridin-3-yl Acetic Acid Derivatives Research has been conducted on pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication . Several compounds, including those with dimethylpiperidin groups, were synthesized and tested .
- Na+/Ca2+ Exchanger Modulators Studies have explored the synthesis and pharmacological characterization of functional modulators of the Na+/Ca2+ exchanger and their impact on learning and memory function .
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-3-yl)acetic acid
- 2-(2-Methylpiperidin-3-yl)acetate
- 2-(2-Methylpiperidin-3-yl)acetamide
Uniqueness
2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction with molecular targets. This makes it valuable in various research and industrial applications .
Biological Activity
2-(2-Methylpiperidin-3-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by its unique structure, which includes a piperidine ring and an acetic acid moiety. Its chemical formula is with a molecular weight of approximately 175.68 g/mol. The presence of the piperidine ring contributes to its pharmacological properties, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, including those involved in the central nervous system (CNS) signaling pathways. This suggests potential applications in treating neurological disorders.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes linked to metabolic pathways, which could be relevant in the context of cancer or inflammatory diseases.
- Cell Proliferation : In vitro assays have demonstrated that this compound can influence cell proliferation and apoptosis, particularly in cancer cell lines.
Biological Activity Overview
Case Studies
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Antitumor Activity :
A study investigated the effects of this compound on the MDA-MB-231 triple-negative breast cancer cell line. The compound was administered at varying concentrations, revealing a significant reduction in cell viability by up to 55% after three days of treatment at 10 µM concentration. This was further validated through subcutaneous xenograft models, where treated mice exhibited reduced tumor growth compared to controls . -
Neurological Applications :
In another investigation focusing on neuropharmacology, the compound demonstrated promising results as a modulator of neurotransmitter systems, suggesting potential applications in treating disorders such as anxiety and depression. It was found to interact with serotonin and dopamine receptors, indicating a multifaceted mechanism of action that warrants further exploration.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:
- Absorption : Initial studies suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism; however, specific metabolic pathways remain to be fully elucidated.
- Excretion : Predominantly excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
